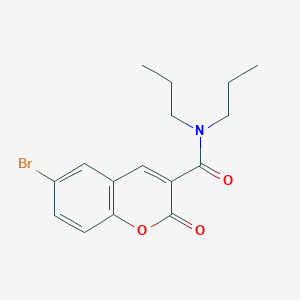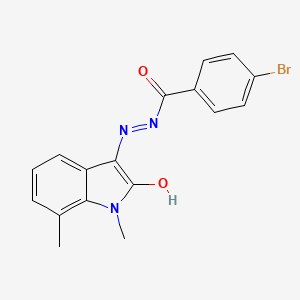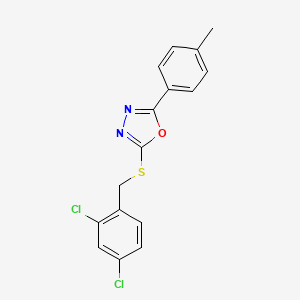![molecular formula C23H22N2O4S B3463436 methyl 2-(benzoylamino)-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3463436.png)
methyl 2-(benzoylamino)-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate
Descripción general
Descripción
Methyl 2-(benzoylamino)-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, benzoylamino group, and dimethylanilino group. Its molecular formula is C23H22N2O4S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(benzoylamino)-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of a thiophene derivative with benzoyl chloride, followed by the introduction of the dimethylanilino group through a nucleophilic substitution reaction. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(benzoylamino)-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzoylamino and dimethylanilino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-(benzoylamino)-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-(benzoylamino)-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The benzoylamino and dimethylanilino groups can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(2,3-dimethylanilino)benzoate: This compound shares structural similarities but lacks the thiophene ring.
Methyl 2-(benzoylamino)-2-deoxy-3,4,6-tris-O-(methylsulfonyl)-beta-D-glucopyranoside: Another compound with a benzoylamino group but different functional groups and applications.
Uniqueness
Methyl 2-(benzoylamino)-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiophene ring distinguishes it from other similar compounds and contributes to its unique properties.
Propiedades
IUPAC Name |
methyl 2-benzamido-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-13-10-11-17(14(2)12-13)24-21(27)19-15(3)18(23(28)29-4)22(30-19)25-20(26)16-8-6-5-7-9-16/h5-12H,1-4H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBCDDVTRAETEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-phenylacrylamide](/img/structure/B3463375.png)


![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3463396.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B3463404.png)
![[4-[(Z)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-bromobenzoate](/img/structure/B3463426.png)


![1-(morpholin-4-yl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B3463443.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3463446.png)
![N-(4-fluorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3463453.png)
![2-({5-[(4-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B3463454.png)
